5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl derivative and a methoxypropyl group, the reaction proceeds through nucleophilic substitution and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL
- 5-FLUORO-6-FLUOROMETHYL-PYRIMIDIN-4-OL
- 5-(2-HYDROXY-ETHYL)-6-METHYL-PYRIMIDIN-4-OL
Uniqueness
5-(4-CHLOROPHENYL)-3-(3-METHOXYPROPYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both a thieno and pyrimidine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H15ClN2O2S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-8-2-7-19-10-18-15-14(16(19)20)13(9-22-15)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
SWXWDJCOBQMSJO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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